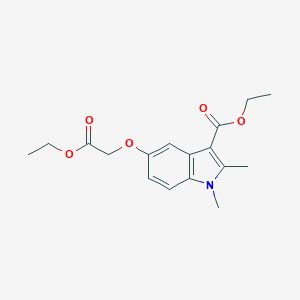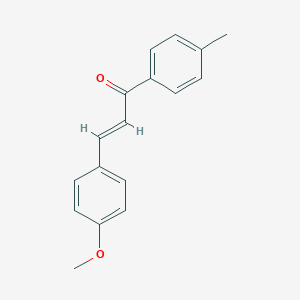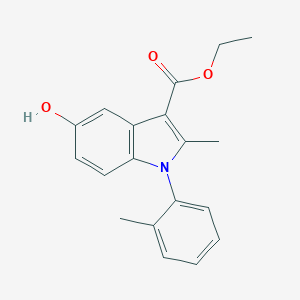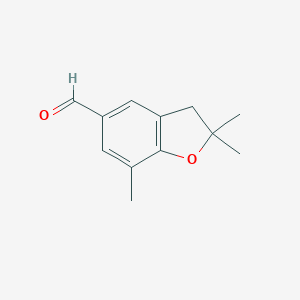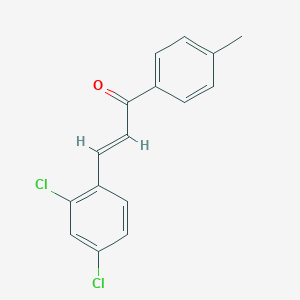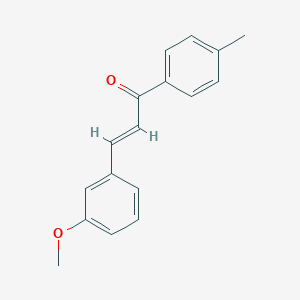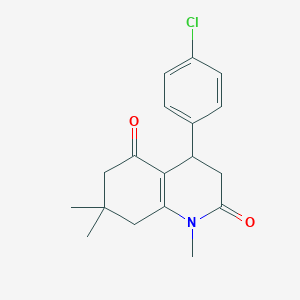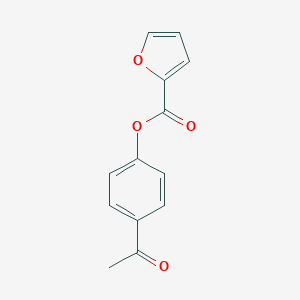
5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, also known as 5-PPCA, is a small organic molecule of great interest in the field of medicinal chemistry. It is an important compound for many biological processes, and is used as a starting material for the synthesis of various pharmaceuticals. 5-PPCA has been studied extensively for its potential applications in drug design, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been thoroughly investigated.
Applications De Recherche Scientifique
5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been studied extensively for its potential applications in drug design. It has been used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs, and anti-viral agents. 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has also been studied for its potential applications in the treatment of neurodegenerative diseases, diabetes, and obesity.
Mécanisme D'action
The mechanism of action of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which then triggers the release of certain hormones or neurotransmitters. This then leads to the desired biochemical and physiological effects.
Biochemical and Physiological Effects
5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of certain enzymes, which can lead to the inhibition of certain cellular processes. It has also been shown to have an anti-inflammatory effect, and to reduce the production of certain pro-inflammatory cytokines. 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has also been shown to have an anti-cancer effect, and to reduce the growth of certain types of cancer cells. Finally, 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been shown to have an anti-viral effect, and to reduce the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize, and can be obtained in large quantities. Additionally, 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in laboratory experiments. For example, it is not soluble in water, and must be dissolved in organic solvents such as ethanol or dimethylsulfoxide. Additionally, 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is not very soluble in most organic solvents, and must be heated in order to dissolve.
Orientations Futures
The potential applications of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid are far-reaching, and there are many future directions for research. One potential area of research is the development of new pharmaceuticals based on 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. Additionally, further research could be conducted into the mechanism of action of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, as well as its biochemical and physiological effects. Additionally, research could be conducted into the use of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in the treatment of various diseases and conditions. Finally, research could be conducted into the use of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid as a starting material for the synthesis of other compounds.
Méthodes De Synthèse
The synthesis of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid begins with the reaction of 2-pyridinecarboxaldehyde and 2-aminopropane in aqueous solution. This reaction produces a Schiff base, which is then reduced to the corresponding secondary amine. The secondary amine is then reacted with ethyl chloroformate to form an ethyl ester, which is then hydrolyzed to the desired 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.
Propriétés
IUPAC Name |
5-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8(2)11-9(12(16)17)7-14-15(11)10-5-3-4-6-13-10/h3-8H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUFBOIAFKALFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B514056.png)


